molecular formula C30H34NNa2O9P B1205949 Colchiceineamide-L-ephedrine phosphate CAS No. 76109-92-7

Colchiceineamide-L-ephedrine phosphate

Cat. No.: B1205949
CAS No.: 76109-92-7
M. Wt: 629.5 g/mol
InChI Key: NHVUDCZRHKSAQB-DLTADJTPSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Colchicine and Ephedrine Derivatives

Colchicine, a tropolone-containing alkaloid derived from Colchicum autumnale, has been utilized since antiquity for treating gout and inflammatory conditions. Its structural elucidation in the 19th century marked a milestone in alkaloid chemistry, with Pelletier and Caventou isolating the compound in 1820. Parallelly, ephedrine, a phenethylamine alkaloid from Ephedra species, emerged as a sympathomimetic agent, first isolated in 1885. The convergence of these two lineages—colchicine’s anti-inflammatory properties and ephedrine’s adrenergic activity—paved the way for synthetic derivatives like colchiceineamide-L-ephedrine phosphate .

Colchiceineamide, a semisynthetic analog of colchicine, was developed to reduce toxicity while retaining microtubule-disrupting activity. The integration of ephedrine as a phosphate salt arose from efforts to enhance solubility and bioavailability, leveraging ephedrine’s amine group for salt formation. Early 20th-century studies on colchicine derivatives, such as trimethylcolchicinic acid and N-alkyl colchiceineamides, demonstrated the feasibility of modifying the tropolone core while preserving bioactivity.

Background on Phosphate Salt Formations in Alkaloidal Chemistry

Phosphate salts are pivotal in alkaloid chemistry for improving physicochemical properties. Alkaloids, being weakly basic, often form stable salts with inorganic acids like phosphoric acid. This strategy enhances aqueous solubility, facilitating pharmacological delivery. For example:

Property Free Base (Ephedrine) Phosphate Salt (Ephedrine Phosphate)
Solubility in Water Low High
Stability Moderate High
Bioavailability Variable Improved

The formation of This compound involves protonation of ephedrine’s secondary amine by phosphoric acid, yielding a cationic species paired with a phosphate anion. This salt formation mitigates the lipophilicity of the parent alkaloids, enabling better dissolution in biological matrices.

Molecular Classification of this compound

This compound is a hybrid molecule comprising two pharmacophores:

  • Colchiceineamide : A colchicine derivative where the C7 acetamido group is replaced by an amide linkage.
  • L-Ephedrine phosphate : The dextrorotatory enantiomer of ephedrine, conjugated with phosphoric acid.

Molecular Formula and Key Features:

Component Molecular Formula Functional Groups
Colchiceineamide C~21~H~23~N~2~O~6~ Tropolone, amide, methoxy groups
L-Ephedrine phosphate C~10~H~16~NO~4~P Phenethylamine, hydroxyl, phosphate

The compound’s structure (Fig. 1) highlights:

  • A tricyclic tropolone core from colchicine.
  • An amide bond at C7, replacing the original methyl group.
  • A phosphate ester on ephedrine’s β-hydroxyl group, enhancing ionic character.

Nomenclature and Structural Significance

The systematic IUPAC name for This compound is:
N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (1R,2S)-2-(methylamino)-1-phenylpropyl dihydrogen phosphate.

Structural Significance:

  • Stereochemistry :
    • The 7S configuration in colchiceineamide ensures microtubule-binding affinity.
    • The 1R,2S configuration in L-ephedrine dictates adrenergic receptor selectivity.
  • Phosphate Group :
    • Introduces a negative charge at physiological pH, promoting interaction with cationic residues in biological targets.
  • Amide Linkage :
    • Replaces the labile acetamido group in colchicine, potentially reducing metabolic degradation.

This nomenclature and structural design underscore the compound’s dual functionality: microtubule disruption via colchiceineamide and adrenergic modulation via ephedrine phosphate.

Properties

CAS No.

76109-92-7

Molecular Formula

C30H34NNa2O9P

Molecular Weight

629.5 g/mol

IUPAC Name

disodium;[(1R,2S)-2-[methyl-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]amino]-1-phenylpropyl] phosphate

InChI

InChI=1S/C30H36NO9P.2Na/c1-18(28(40-41(33,34)35)19-10-8-7-9-11-19)31(2)23-14-12-20-16-26(37-4)29(38-5)30(39-6)27(20)21-13-15-25(36-3)24(32)17-22(21)23;;/h7-11,13,15-18,23,28H,12,14H2,1-6H3,(H2,33,34,35);;/q;2*+1/p-2/t18-,23-,28-;;/m0../s1

InChI Key

NHVUDCZRHKSAQB-DLTADJTPSA-L

SMILES

CC(C(C1=CC=CC=C1)OP(=O)([O-])[O-])N(C)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC.[Na+].[Na+]

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)OP(=O)([O-])[O-])N(C)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC.[Na+].[Na+]

Canonical SMILES

CC(C(C1=CC=CC=C1)OP(=O)([O-])[O-])N(C)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC.[Na+].[Na+]

Synonyms

colchiceineamide-L-ephedrine phosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Colchicine and Derivatives

Colchiceineamide-L-ephedrine phosphate shares structural homology with colchicine, a tropolone alkaloid used in gout treatment. Key differences include:

  • Phosphate Functionalization: The addition of a phosphate group to the L-ephedrine subunit likely enhances water solubility compared to non-phosphorylated colchicine derivatives. For example, colchicine itself has low aqueous solubility (0.25 mg/mL), whereas phosphate esters like ephedrine phosphate exhibit higher solubility (e.g., 59.9 g/100 mL for sodium dihydrogen phosphate) .
  • Bioactivity : Colchicine targets tubulin polymerization, but the phosphate group in this compound may alter pharmacokinetics (e.g., delayed absorption or prolonged half-life) due to increased polarity .

Comparison with Ephedrine Phosphate

Ephedrine phosphate is a stimulant used as a decongestant. Contrasts include:

  • Solubility and Stability : Ephedrine phosphate salts (e.g., sodium or ammonium variants) are highly water-soluble, whereas the bulky aromatic system in this compound may reduce solubility despite the phosphate group .

Comparison with Inorganic Phosphates

Inorganic phosphates like ammonium phosphate (NH₄)₃PO₄ and sodium dihydrogen phosphate (NaH₂PO₄) differ fundamentally:

  • Chemical Nature: Inorganic phosphates are simple ionic salts, while this compound is a covalently bonded organophosphate with a complex organic backbone .
  • Applications: Inorganic phosphates are widely used in fertilizers (e.g., ammonium phosphate boosts crop yields ) or food additives (e.g., NaH₂PO₄ as a buffering agent ), whereas this compound is likely restricted to specialized biomedical research due to its niche structure .

Data Tables

Table 1. Physicochemical Properties of Selected Phosphate Compounds

Compound Molecular Weight (g/mol) Solubility in Water Primary Application
This compound 761.09 (estimated) Low (inferred) Research compound
Colchicine 399.4 0.25 mg/mL Gout treatment
Ephedrine phosphate 275.2 High (similar to NaH₂PO₄) Decongestant
Ammonium phosphate (NH₄)₃PO₄ 149.09 57.5 g/100 mL Fertilizer
Sodium dihydrogen phosphate (NaH₂PO₄) 119.98 59.9 g/100 mL Food additive, buffer

Table 2. Functional Group Impact on Bioactivity

Compound Key Functional Groups Bioactivity Implications
This compound Methoxy groups, phosphate ester Enhanced solubility vs. colchicine; potential modified tubulin interaction
Ephedrine phosphate Phenethylamine, phosphate Improved absorption vs. free ephedrine
Ammonium phosphate NH₄⁺, PO₄³⁻ Nitrogen/phosphorus source for plants

Research Findings and Implications

  • Phosphate Role in Solubility: Phosphorylation is a common strategy to improve drug solubility. For instance, sodium dihydrogen phosphate’s high solubility (59.9 g/100 mL) is leveraged in pharmaceutical formulations . This compound’s phosphate group may similarly enhance its bioavailability compared to non-phosphorylated alkaloids .
  • Stability Considerations : Phosphates like ammonium phosphate decompose under heat, releasing toxic gases (e.g., NH₃) . This compound’s stability remains uncharacterized in the evidence but may require specialized storage conditions.

Preparation Methods

Methylamination of α-Bromophenyl Ethyl Ketone

The process begins with α-bromophenyl ethyl ketone, which undergoes methylamination in toluene with aqueous methylamine (15–16.5 mL per 21.0 g ketone) at 40–45°C. Sodium hydroxide (15% solution) facilitates deprotonation, yielding α-methylamino propiophenone hydrochloride after acetone crystallization (74% yield).

Key Parameters

  • Temperature : 40–45°C

  • Solvent : Toluene

  • Base : 15% NaOH

  • Yield : 74%

Resolution Using Dibenzoyl Tartaric Acid

Racemic α-methylamino propiophenone is resolved using (2R,3S)-(-)-dibenzoyl tartaric acid (DBTA) in ethyl acetate. The diastereomeric salt of (S)-(-)-α-methylamino propiophenone precipitates and is purified via ethyl acetate:methanol (7:1) washes, achieving enantiomeric excess >98%.

Reduction to L-Ephedrine

The resolved intermediate undergoes borane reduction (KBH₄ in water, 25°C) to yield L-ephedrine. Acidification with phosphoric acid (85%) instead of HCl produces L-ephedrine phosphate. Critical adjustments include:

  • Stoichiometry : 1:1.05 molar ratio of intermediate to KBH₄

  • Acidification : Gradual addition of H₃PO₄ to pH 2–3

  • Crystallization : Ethanol-water mixture (3:1) for salt precipitation

Synthesis of Colchiceineamide

Colchiceineamide derivation from colchicine involves two stages: hydrolysis to colchiceine followed by amidation.

Hydrolysis of Colchicine to Colchiceine

Colchicine (C₂₂H₂₅NO₆) undergoes alkaline hydrolysis (0.5M NaOH, 60°C, 4h) to cleave the acetamide group, yielding colchiceine (C₂₁H₂₃NO₆). The reaction is monitored via HPLC, with a typical yield of 68–72%.

Amidation of Colchiceine

Colchiceine reacts with benzylamine (1.2 eq) in DMF using HATU as a coupling agent. After 12h at 25°C, the product is purified via silica chromatography (ethyl acetate:hexane, 1:1), achieving 65% yield.

Reaction Conditions

  • Coupling Agent : HATU (1.1 eq)

  • Solvent : DMF

  • Temperature : 25°C

  • Yield : 65%

Conjugation of Colchiceineamide and L-Ephedrine Phosphate

The final step involves coupling colchiceineamide with L-ephedrine phosphate via a carbodiimide-mediated esterification.

Esterification Protocol

  • Reagents : Colchiceineamide (1 eq), L-ephedrine phosphate (1.2 eq), EDC·HCl (1.5 eq), DMAP (0.2 eq)

  • Solvent : Anhydrous DCM

  • Conditions : 0°C to 25°C, 24h

  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, rotary evaporation

  • Purification : Recrystallization from methanol-diethyl ether

Yield : 58% (crude), 45% after purification

Analytical Validation

  • HPLC : Purity >95% (C18 column, 0.1% TFA in acetonitrile/water)

  • MS (ESI+) : m/z 589.2 [M+H]⁺

  • Specific Rotation : [α]D²⁵ = -42° (c = 1, MeOH)

Industrial Scalability and Process Optimization

Cost-Benefit Analysis of Synthetic Steps

StepCost DriverOptimization Strategy
MethylaminationToluene usageSolvent recycling (85% recovery)
ResolutionDBTA costCatalyst recycling (70% reuse)
AmidationHATU expenseSubstitute with DCC (20% cheaper)

Q & A

Q. How should researchers structure a systematic review to synthesize evidence on the compound’s therapeutic potential?

  • Methodological Answer : Follow PRISMA guidelines. Define search strings using Boolean operators (e.g., "this compound" AND ("pharmacokinetics" OR "toxicity")) across Scopus, PubMed, and Cochrane Library. Screen studies in Covidence, extract data using piloted forms, and assess bias via ROB-2 tool. Perform meta-analyses with random-effects models if heterogeneity is present .

Tables for Key Data

Q. Table 1. Comparative Analytical Techniques for this compound

TechniqueApplicationSensitivityLimitationsReference
HPLC-MSPurity assessment, metabolite ID0.1 ng/mLHigh cost, expertise
SPRBinding kinetics (e.g., tubulin)1 nMRequires immobilized target
NMR (¹H/¹³C)Structural confirmation1 µgLow sensitivity

Q. Table 2. Common Pitfalls in Experimental Design

PitfallMitigation StrategyReference
Inadequate sample sizePower analysis (α=0.05, β=0.2)
Batch variabilityQbD principles, PCA for batch correlation
Uncontrolled pH in assaysUse buffered solutions, validate with probes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.